molecular formula C16H15ClN2O3S B2582474 (5-(4-Chloro-3-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione CAS No. 330951-34-3

(5-(4-Chloro-3-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione

Cat. No. B2582474
CAS RN: 330951-34-3
M. Wt: 350.82
InChI Key: HOKFNNJZHLHHRW-UHFFFAOYSA-N
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Description

The compound (5-(4-Chloro-3-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione, also known as CNP-Fur-Pip, is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. The compound has been shown to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising tool for studying various biological processes. In

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study reported the synthesis of novel pyrazoline derivatives, including compounds structurally related to the target molecule, demonstrating significant anti-inflammatory and antibacterial activities. The use of microwave irradiation methods offered advantages such as higher yields and environmental friendliness. This research suggests potential applications of these compounds in developing new therapeutic agents (Ravula et al., 2016).

Photocatalytic Degradation Studies

  • The photocatalytic degradation of organic pollutants using furan derivatives has been explored, indicating that compounds with furan rings can play a crucial role in environmental remediation. For instance, the degradation pathway of methyl parathion in aqueous TiO2 suspensions was elucidated, showing the transformation into less harmful products (Moctezuma et al., 2007).

Anticancer Activity and Apoptosis Induction

  • Research on Ru(II) complexes involving thioamide ligands structurally akin to the query compound has revealed significant anticancer activities and apoptosis induction in cancerous cell lines. This opens avenues for the development of new cancer treatments focusing on metal-based drugs (Raj Kumar et al., 2017).

Analytical Method Development

  • The development and validation of an HPLC-DAD method for determining piperidinium derivatives, similar in structure to the chemical of interest, in pharmaceutical formulations highlight the importance of these compounds in drug development and quality control processes (Varynskyi et al., 2017).

Chemical Structure and Molecular Interaction Studies

  • The structural characterization of side products in the synthesis of benzothiazinone derivatives underscores the complexity of chemical reactions involving compounds with piperidinyl methanone groups. Such studies are essential for understanding the chemical behavior and potential applications of these molecules (Eckhardt et al., 2020).

properties

IUPAC Name

[5-(4-chloro-3-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-12-5-4-11(10-13(12)19(20)21)14-6-7-15(22-14)16(23)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKFNNJZHLHHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(4-Chloro-3-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione

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